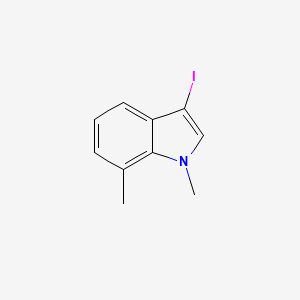

3-Iodo-1,7-dimethyl-1H-indole

説明

Structure

3D Structure

特性

IUPAC Name |

3-iodo-1,7-dimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN/c1-7-4-3-5-8-9(11)6-12(2)10(7)8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYNRNYKKJBHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 3-Iodo-1,7-dimethyl-1H-indole: A Technical Guide to Precision Halogenation

Executive Summary & Strategic Rationale

The indole scaffold is a ubiquitous pharmacophore in drug discovery. Functionalizing the indole core at the C-3 position is a critical gateway for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). Specifically, 3-Iodo-1,7-dimethyl-1H-indole serves as a highly versatile, sterically tuned building block.

The presence of the N-methyl (C-1) and C-7 methyl groups creates a unique stereoelectronic environment. The N-methyl group prevents unwanted N-iodination or deprotonation side reactions, while the C-7 methyl group provides a steric boundary that influences the spatial orientation of the molecule during subsequent palladium-catalyzed cross-couplings . This guide details the mechanistic causality, reagent selection, and a self-validating experimental protocol for the precision iodination of 1,7-dimethyl-1H-indole.

Mechanistic Causality: The SEAr Pathway

The iodination of indoles proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism. In 1,7-dimethyl-1H-indole, the highest occupied molecular orbital (HOMO) coefficient is localized at the C-3 position, making it the most nucleophilic site on the pyrrole ring.

Because the N-1 position is methylated, the formation of an unstable N-iodo intermediate—which often plagues the halogenation of unprotected indoles and leads to complex diiodo-mixtures—is entirely bypassed . When exposed to an electrophilic iodine source, the C-3 carbon attacks the iodonium ion ( I+ ), forming a cationic Wheland intermediate (sigma complex). Rapid deprotonation restores aromaticity, yielding the 3-iodo product.

Figure 1: SEAr mechanism for the C-3 iodination of 1,7-dimethyl-1H-indole.

Reagent Analytics: Why N-Iodosuccinimide (NIS)?

Choosing the correct iodinating agent is the difference between an 85% isolated yield and a complex mixture of degradation products. While molecular iodine ( I2 ) mediated oxidations are useful for synthesizing isatins , isolating the intermediate 3-iodo species requires non-oxidative, highly controlled conditions.

We utilize N-Iodosuccinimide (NIS) in N,N-Dimethylformamide (DMF) for this transformation []([Link]).

Quantitative Reagent Comparison

| Reagent System | Solvent | Temp | Yield (%) | Selectivity (C-3) | Causality & Notes |

| NIS | DMF | 0 °C to RT | 88 - 92 | >99% | Optimal. DMF stabilizes the iodonium intermediate; mild conditions prevent over-oxidation. |

| I2 / KOH | DMF | RT | 65 - 75 | ~90% | Prone to over-oxidation; harsh basic conditions can lead to ring-opening side reactions. |

| ICl / Celite | CH2Cl2 | RT | 80 - 85 | ~95% | Fast reaction, but high reactivity risks trace chlorination byproducts . |

| DIH | H2SO4 | RT | 70 - 80 | ~85% | Requires strongly acidic conditions; poor functional group tolerance for complex substrates. |

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reproducibility and high fidelity at a 10 mmol scale.

Materials Required

-

Starting Material: 1,7-Dimethyl-1H-indole (1.45 g, 10.0 mmol)

-

Reagent: N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

-

Quench: 10% Aqueous Sodium Thiosulfate ( Na2S2O3 )

-

Extraction: Ethyl Acetate (EtOAc), Deionized Water, Brine

Step-by-Step Workflow

-

Substrate Dissolution & Thermal Control: Charge a flame-dried 100 mL round-bottom flask with 1,7-dimethyl-1H-indole (1.45 g, 10 mmol). Add 20 mL of anhydrous DMF. Stir to dissolve and cool the mixture to 0 °C using an ice-water bath. Causality: Cooling to 0 °C suppresses the kinetic energy of the system, preventing exothermic degradation and maximizing the regioselectivity of the initial electrophilic attack.

-

Electrophile Addition (Dark Conditions): Slowly add NIS (2.36 g, 10.5 mmol) in three equal portions over 15 minutes. Immediately wrap the reaction flask in aluminum foil to exclude ambient light. Causality: Light exclusion is critical. It prevents the homolytic cleavage of the N-I bond in NIS, which would otherwise trigger radical-mediated side reactions (e.g., polymerization or non-selective halogenation).

-

Reaction Maturation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) eluent. The starting material ( Rf ~0.6) must completely disappear, replaced by a distinct, UV-active lower spot ( Rf ~0.5).

-

Reductive Quenching: Pour the reaction mixture into 50 mL of vigorously stirring, ice-cold 10% aqueous Na2S2O3 . Causality: Sodium thiosulfate instantly reduces any unreacted NIS or free iodine to water-soluble iodide ions. This halts the reaction precisely and prevents oxidative degradation during the concentration phase.

-

Phase Extraction & Washing: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers sequentially with deionized water (3 × 30 mL) and brine (30 mL). Causality: DMF has a high boiling point and can ruin chromatographic separation. The aggressive water washes partition the polar DMF entirely into the aqueous phase.

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes transitioning to 95:5 Hexanes:EtOAc) to afford the target compound as a pale yellow solid.

Figure 2: Step-by-step experimental workflow for synthesizing 3-Iodo-1,7-dimethyl-1H-indole.

Analytical Characterization

To confirm the structural integrity of the synthesized 3-Iodo-1,7-dimethyl-1H-indole, the following spectral benchmarks should be observed:

-

1 H NMR (400 MHz, CDCl3 ): The defining feature of successful iodination is the complete disappearance of the C-3 proton singlet (typically found around δ 6.4 ppm in the starting material). The C-2 proton will appear as a sharp singlet around δ 7.1 ppm. The N-methyl group integrates to 3H at ~ δ 4.0 ppm, and the C-7 methyl integrates to 3H at ~ δ 2.7 ppm.

-

13 C NMR (100 MHz, CDCl3 ): The C-3 carbon undergoes a massive upfield shift due to the heavy atom effect of iodine, typically resonating around δ 55-60 ppm (compared to ~100 ppm in the unhalogenated precursor).

-

Mass Spectrometry (ESI-MS): Expected [M+H]+ m/z = 272.0.

References

-

Synthesis of Isatins by I2/TBHP Mediated Oxidation of Indoles Organic Letters URL:[Link]

-

Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles with ClCF2CO2Na and Alcohols The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Iodination of substituted indoles Tetrahedron Letters (via ResearchGate) URL:[Link]

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation Beilstein Journal of Organic Chemistry URL:[Link]

Navigating the Synthesis and Application of 3-Iodo-1,7-dimethyl-1H-indole: A Technical Guide for Advanced Research

For Immediate Release

This technical guide offers an in-depth exploration of 3-Iodo-1,7-dimethyl-1H-indole, a compound of interest for researchers and professionals in drug development and materials science. While a specific Chemical Abstracts Service (CAS) number for this molecule has not been identified in public databases, this guide provides a comprehensive overview of its probable synthesis, characterization, and potential applications based on established chemical principles and related literature.

Introduction and Chemical Identity

3-Iodo-1,7-dimethyl-1H-indole is a derivative of the indole scaffold, a core structure in numerous biologically active compounds. The presence of an iodine atom at the 3-position offers a versatile handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. The methyl groups at the 1 and 7-positions influence the electronic properties and steric environment of the indole ring, potentially modulating its reactivity and biological interactions.

A Note on the CAS Number: Extensive searches of chemical databases did not yield a specific CAS number for 3-Iodo-1,7-dimethyl-1H-indole. This suggests that the compound may not have been previously synthesized and registered, or that it is a novel substance. The information presented herein is based on the synthesis and properties of closely related and structurally similar indole derivatives.

Proposed Synthetic Pathway

The synthesis of 3-Iodo-1,7-dimethyl-1H-indole can be logically approached through a two-step process: the synthesis of the precursor 1,7-dimethyl-1H-indole, followed by its direct iodination.

Synthesis of 1,7-Dimethyl-1H-indole

The synthesis of the 1,7-dimethyl-1H-indole precursor has been reported in the literature. One effective method involves the reaction of a suitably substituted aniline derivative.

Experimental Protocol: Synthesis of 1,7-Dimethyl-1H-indole

This protocol is adapted from established methods for the synthesis of substituted indoles.

Materials:

-

2-Methyl-N-methylaniline

-

An appropriate α-haloketone or α-haloaldehyde (e.g., chloroacetaldehyde)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., a phosphine ligand)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-methyl-N-methylaniline, the palladium catalyst, and the ligand.

-

Add the anhydrous solvent, followed by the base.

-

Slowly add the α-haloketone or α-haloaldehyde to the reaction mixture at room temperature.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1,7-dimethyl-1H-indole.

Iodination of 1,7-Dimethyl-1H-indole

The introduction of an iodine atom at the C3 position of the indole ring is a common and well-documented transformation. Various iodinating agents can be employed for this purpose.

Experimental Protocol: Synthesis of 3-Iodo-1,7-dimethyl-1H-indole

This protocol is based on general and reliable methods for the C3-iodination of indoles.[1]

Materials:

-

1,7-Dimethyl-1H-indole

-

Iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride (ICl), or I₂/TBHP)[2]

-

Solvent (e.g., Dichloromethane (DCM), Acetonitrile, or N,N-Dimethylformamide (DMF))

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve 1,7-dimethyl-1H-indole in the chosen solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the iodinating agent portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Iodo-1,7-dimethyl-1H-indole.

Synthesis Workflow Diagram:

Caption: Proposed two-step synthesis of 3-Iodo-1,7-dimethyl-1H-indole.

Characterization and Spectroscopic Data

The structural confirmation of the synthesized 3-Iodo-1,7-dimethyl-1H-indole would rely on a combination of standard spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring, a singlet for the C2-proton, and singlets for the N-methyl and C7-methyl groups. The chemical shifts will be influenced by the presence of the iodine atom. |

| ¹³C NMR | Resonances for the carbon atoms of the indole core and the two methyl groups. A characteristic upfield shift for the C3 carbon directly attached to the iodine atom is expected. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of C₁₀H₁₀IN. The isotopic pattern of iodine (¹²⁷I) will be a key diagnostic feature. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring. |

Chemical Reactivity and Potential Applications

The primary utility of 3-Iodo-1,7-dimethyl-1H-indole in synthetic chemistry lies in its susceptibility to a range of cross-coupling reactions. The carbon-iodine bond at the 3-position serves as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Reactions and Applications:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents at the 3-position. This is a powerful tool for building molecular complexity and is widely used in the synthesis of pharmaceuticals and organic electronic materials.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form 3-alkynylindoles. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups at the 3-position.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, leading to 3-aminoindole derivatives.

The ability to introduce a wide array of functional groups at the 3-position makes 3-Iodo-1,7-dimethyl-1H-indole a valuable building block for:

-

Drug Discovery: The indole nucleus is a privileged scaffold in medicinal chemistry. The introduction of diverse substituents at the 3-position can be used to explore structure-activity relationships and develop new therapeutic agents.

-

Materials Science: Substituted indoles have been investigated for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The tunability of the electronic properties through C3-functionalization is a key advantage in this field.

Reaction Scheme Diagram:

Caption: Potential cross-coupling reactions of 3-Iodo-1,7-dimethyl-1H-indole.

Safety and Handling

As with any laboratory chemical, 3-Iodo-1,7-dimethyl-1H-indole should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The toxicological properties of this specific compound have not been evaluated.

Conclusion

While a registered CAS number for 3-Iodo-1,7-dimethyl-1H-indole remains elusive, this technical guide provides a robust framework for its synthesis, characterization, and application. The strategic placement of the iodine atom at the 3-position of the 1,7-dimethylindole core presents a valuable opportunity for the generation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. Researchers are encouraged to utilize the outlined protocols as a foundation for their investigations into this and other novel indole derivatives.

References

-

A document on the diastereoselective synthesis of 1,7- and 1,2-fused indoles. Tezpur University. [Link]

-

3-iodo-1H-indole information on LookChem. LookChem. [Link]

-

Wu, Y., Huang, L., & He, W. (2014). Synthesis of Isatins by I2/TBHP Mediated Oxidation of Indoles. Organic Letters. [Link]

-

3-iodo-1H-indole information on PubChem. PubChem. [Link]

-

Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. [Link]

-

The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. [Link]

-

A Convenient Iodination of Indoles and Derivatives. ResearchGate. [Link]

-

Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]

-

Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Whitepaper: Physicochemical Properties and Synthetic Utility of 3-Iodo-1,7-dimethyl-1H-indole

Executive Summary

In the realm of modern medicinal chemistry and materials science, functionalized indoles serve as privileged scaffolds. 3-Iodo-1,7-dimethyl-1H-indole is a highly specialized building block that combines the electronic richness of the indole core with strategic steric constraints and a highly reactive halogen handle. This whitepaper provides an in-depth technical analysis of its properties, syntheses, and downstream applications, designed for researchers and drug development professionals seeking to leverage this compound in complex synthetic workflows.

The strategic placement of methyl groups at the N1 and C7 positions eliminates hydrogen-bond donor capacity and introduces steric hindrance that can lock molecular conformations—a critical tactic in structure-based drug design. Meanwhile, the C3-iodine atom acts as a highly polarizable, reactive linchpin for palladium-catalyzed cross-coupling reactions.

Structural and Physicochemical Profiling

The physical and electronic properties of 3-Iodo-1,7-dimethyl-1H-indole are dictated by the electron-donating nature of the two methyl groups and the heavy iodine atom. The N-methyl group prevents N-deprotonation and N-coordination side reactions during transition-metal catalysis, while the C7-methyl group provides a steric shield that influences the rotational degrees of freedom of the molecule.

Table 1: Physicochemical Properties of 3-Iodo-1,7-dimethyl-1H-indole

| Property | Value | Structural Rationale |

| IUPAC Name | 3-Iodo-1,7-dimethyl-1H-indole | Standard nomenclature |

| Molecular Formula | C10H10IN | Core (C8H7N) + 2x Methyl + Iodine |

| Molecular Weight | 271.10 g/mol | Heavy iodine atom (126.9 g/mol ) dominates MW |

| Exact Mass | 270.9858 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) |

| H-Bond Donors | 0 | N1 is methylated, preventing H-donation |

| H-Bond Acceptors | 0 | Nitrogen lone pair is delocalized into the aromatic ring |

| Topological Polar Surface Area | 4.9 Ų | Highly lipophilic, excellent membrane permeability profile |

Note: Baseline properties are extrapolated from the well-characterized 1,7-dimethyl-1H-indole core[1].

Mechanistic Synthesis: Regioselective C3-Iodination

While complex 3-iodoindoles can be synthesized via the Pd/Cu-catalyzed Sonogashira coupling of N,N-dialkyl-o-iodoanilines with terminal acetylenes followed by electrophilic cyclization[2], the most atom-economical route to 3-iodo-1,7-dimethyl-1H-indole is the direct electrophilic iodination of commercially available 1,7-dimethyl-1H-indole.

The Highest Occupied Molecular Orbital (HOMO) of the indole ring is heavily localized at the C3 position due to the enamine-like character of the pyrrole sub-ring. This makes C3 highly nucleophilic, allowing for regioselective electrophilic aromatic substitution (EAS).

Table 2: Reagent Selection for C3-Iodination

| Reagent System | Yield Potential | Causality / Rationale |

| I₂ / Base (e.g., KOH) | Moderate (60-70%) | Prone to over-oxidation; generates HI which can degrade the indole core if not strictly buffered. |

| N-Iodosuccinimide (NIS) / DMF | High (>90%) | Mild I⁺ source; succinimide byproduct is easily washed away; highly regioselective for C3. |

| Iodine Monochloride (ICl) | Low (<30%) | Overly harsh; causes rapid decomposition and competitive chlorination side-reactions. |

Standard Operating Protocol: NIS-Mediated C3-Iodination

This protocol is designed as a self-validating system to ensure high yield and purity.

-

Preparation: Dissolve 1,7-dimethyl-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Causality: DMF is a highly polar aprotic solvent that stabilizes the polar Wheland intermediate (sigma complex) during the EAS mechanism, accelerating the reaction.

-

-

Thermal Control: Chill the reaction vessel to 0 °C using an ice-water bath.

-

Causality: Halogenation is exothermic. Strict thermal control prevents poly-iodination and preserves the regioselectivity for the C3 position.

-

-

Electrophile Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes. Shield the flask from light (e.g., using aluminum foil).

-

Causality: NIS provides a controlled, mild release of the iodonium ion (I⁺). Darkness prevents the homolytic cleavage of the N-I bond, suppressing radical-mediated side reactions.

-

-

Self-Validating Monitoring: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) eluent.

-

Validation: The protocol validates itself visually. The starting material spot will disappear, replaced by a distinct, lower-Rf spot corresponding to the heavier, more polarizable iodinated product.

-

-

Quenching & Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Validation & Causality: The solution will immediately transition from a dark red/brown (indicating active iodine species) to a pale yellow/colorless state. The thiosulfate reduces any unreacted electrophilic iodine to water-soluble iodide (I⁻), permanently halting the reaction and preventing post-workup oxidative degradation. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Fig 1. Workflow for the regioselective electrophilic C3-iodination of 1,7-dimethyl-1H-indole.

Downstream Applications: Cross-Coupling Linchpin

The primary utility of 3-iodo-1,7-dimethyl-1H-indole lies in its role as an electrophilic partner in transition-metal catalysis. The carbon-iodine bond is the most reactive carbon-halogen bond toward oxidative addition by Palladium(0) complexes.

This scaffold is routinely utilized in Suzuki-Miyaura cross-coupling to generate 3-aryl-1,7-dimethylindoles. The N-methyl group plays a crucial role here: if the indole nitrogen were unprotected (N-H), the basic conditions required for Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃) would deprotonate the indole, severely deactivating the ring toward oxidative addition and leading to complex mixtures.

Fig 2. Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the 3-iodoindole scaffold.

Handling, Stability, and Storage

Like most 3-iodoindoles, 3-iodo-1,7-dimethyl-1H-indole exhibits sensitivity to environmental factors.

-

Photolytic Degradation: The C-I bond is susceptible to homolytic cleavage upon exposure to UV/visible light, generating highly reactive indole radicals and liberating iodine gas (I₂), which manifests as a progressive darkening of the solid from off-white to deep brown.

-

Storage Protocol: The compound must be stored in amber or opaque glass vials, purged with an inert gas (Argon or Nitrogen), and kept at 2–8 °C. Under these conditions, the self-validating integrity of the compound (verified by a sharp melting point and clean NMR spectra) can be maintained for >12 months.

References

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation , Beilstein Journal of Organic Chemistry,

-

Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization , The Journal of Organic Chemistry - ACS Publications, 2

-

1,7-Dimethyl-1H-indole-3-carboxylic acid | 125818-11-3 , MilliporeSigma,1

Sources

Comprehensive Physicochemical and Synthetic Profiling of 3-Iodo-1,7-dimethyl-1H-indole

Executive Summary

The functionalization of the indole core remains a cornerstone of modern medicinal chemistry and materials science. Specifically, halogenated indoles serve as critical linchpins for late-stage diversification via transition-metal-catalyzed cross-coupling. This technical guide provides an in-depth analysis of 3-Iodo-1,7-dimethyl-1H-indole , detailing its exact molecular weight, physicochemical properties, and the mechanistic rationale behind its regioselective synthesis. By establishing a self-validating experimental protocol, this whitepaper equips drug development professionals with a robust framework for synthesizing and utilizing this highly reactive intermediate.

Molecular Architecture and Mass Determination

Accurate molecular weight determination is non-negotiable for precise stoichiometric scaling and high-resolution mass spectrometry (HRMS) validation. 3-Iodo-1,7-dimethyl-1H-indole (Empirical Formula: C10H10IN ) incorporates the heavy, polarizable iodine atom, which significantly shifts its mass profile compared to the parent unhalogenated indole.

Table 1: Exact Mass and Atomic Composition of 3-Iodo-1,7-dimethyl-1H-indole

| Element | Atomic Weight ( g/mol ) | Quantity | Total Mass Contribution ( g/mol ) |

| Carbon (C) | 12.011 | 10 | 120.110 |

| Hydrogen (H) | 1.008 | 10 | 10.080 |

| Iodine (I) | 126.904 | 1 | 126.904 |

| Nitrogen (N) | 14.007 | 1 | 14.007 |

| Total Average MW | 271.101 g/mol |

Note on Isotopic Distribution: For HRMS validation, the monoisotopic mass is calculated using the most abundant isotopes ( 12C , 1H , 127I , 14N ), yielding exactly 270.9858 Da .

Physicochemical Profiling

The strategic placement of methyl groups at the N1 and C7 positions, combined with the C3-iodine, dictates the molecule's behavior in biological systems and synthetic matrices.

Table 2: Predictive Physicochemical Properties

| Property | Value | Implication for Drug Design & Synthesis |

| Average Molecular Weight | 271.10 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable baseline pharmacokinetics. |

| Topological Polar Surface Area | 4.93 Ų | Highly lipophilic profile; suggests excellent passive membrane permeability. |

| Hydrogen Bond Donors | 0 | The N-methyl group eliminates the indole's native H-bond donating capacity, increasing lipophilicity. |

| Hydrogen Bond Acceptors | 1 | The delocalized nitrogen lone pair offers limited H-bond acceptance, minimizing off-target aqueous solvation. |

Mechanistic Pathway of Regioselective C3-Iodination

The indole ring is an electron-rich heteroaromatic system. The nitrogen lone pair participates in the aromatic π -system, driving significant electron density toward the C3 position. This enamine-like character makes the C3 carbon highly susceptible to Electrophilic Aromatic Substitution (EAS)[1].

When utilizing a mild electrophilic iodine source such as N-Iodosuccinimide (NIS)[2], the reaction proceeds via the formation of a highly polar Wheland intermediate (sigma complex). The N-methyl group of 1,7-dimethyl-1H-indole further activates the ring via inductive electron donation, accelerating the electrophilic attack and ensuring strict C3 regioselectivity[3].

Mechanism of C3-electrophilic iodination of 1,7-dimethyl-1H-indole.

Experimental Protocol: Synthesis of 3-Iodo-1,7-dimethyl-1H-indole

This protocol is designed as a self-validating system , ensuring that causality is understood at every step and that the researcher can independently verify the reaction's success without relying on downstream assumptions.

Materials & Reagents

-

Substrate: 1,7-dimethyl-1H-indole (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)[2]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)[4]

-

Quench: Saturated aqueous Sodium Thiosulfate ( Na2S2O3 )

Step-by-Step Methodology

-

Substrate Solvation: Dissolve 1,7-dimethyl-1H-indole (1.0 mmol) in 5.0 mL of anhydrous DMF in a flame-dried round-bottom flask under an argon atmosphere.

-

Causality: DMF is a polar aprotic solvent that effectively stabilizes the highly charged Wheland intermediate, significantly lowering the activation energy of the EAS pathway[4]. Argon prevents oxidative degradation of the electron-rich indole core.

-

-

Thermal Regulation: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: Electrophilic halogenation is highly exothermic. Maintaining 0 °C suppresses uncontrolled radical pathways and prevents poly-iodination or oxidative dimerization.

-

-

Electrophile Addition: Add NIS (1.05 mmol) portion-wise over 10 minutes while shielding the flask from ambient light (e.g., wrapping in aluminum foil).

-

Causality: Shielding from light inhibits the homolytic cleavage of the N-I bond, ensuring the reaction proceeds strictly via the ionic EAS pathway rather than a chaotic radical mechanism[4].

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Causality: The electron-donating N-methyl group enhances the nucleophilicity of the C3 position, allowing the reaction to reach completion rapidly at room temperature without the need for harsh acid catalysts[3].

-

-

Quenching: Add 10 mL of saturated aqueous Na2S2O3 and stir vigorously for 15 minutes.

-

Causality: Na2S2O3 acts as a reducing agent, converting any unreacted electrophilic iodine ( I+ ) or molecular iodine ( I2 ) into highly water-soluble iodide ions ( I− ). This prevents product degradation and discoloration during concentration.

-

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Self-Validating Quality Control

-

TLC Monitoring: The product will elute slightly slower than the starting material due to the increased molecular weight and polarizability of the iodine atom. UV activity (254 nm) will be strong.

-

1 H NMR Confirmation: Successful C3-iodination is definitively proven by the disappearance of the C3-H proton signal (typically a singlet around 6.4–6.6 ppm in the parent indole). The N-CH 3 and C7-CH 3 singlets will remain intact.

-

LC-MS Analysis: The mass spectrum must show a dominant peak at m/z 271.9936 [M+H]+ , corresponding to the exact monoisotopic mass.

Downstream Applications in Drug Discovery

The strategic installation of the C3-iodine atom transforms the relatively inert 1,7-dimethyl-1H-indole into a highly versatile electrophile. The carbon-iodine bond is exceptionally weak compared to C-Br or C-Cl bonds, making it the premier functional handle for oxidative addition by Palladium(0) catalysts[5].

In drug development, 3-Iodo-1,7-dimethyl-1H-indole is frequently deployed in:

-

Suzuki-Miyaura Couplings: Reacting with arylboronic acids to synthesize complex 3-aryl indole derivatives, a motif common in kinase inhibitors and CNS-active therapeutics.

-

Sonogashira Couplings: Reacting with terminal alkynes to yield 3-alkynyl indoles, which are critical precursors for the synthesis of extended polycyclic heteroaromatics[2].

-

Carbonylation: Palladium-catalyzed iodine-assisted carbonylation allows for the direct insertion of carbon monoxide, yielding valuable indole-3-carboxylates[5].

References

- Source: Organic Letters (ACS Publications)

- Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles with ClCF2CO2Na and Alcohols Source: ACS Publications URL

- Ethyl 4-Iodo-1H-indole-3-carboxylate Source: Benchchem URL

- 4-Fluoro-5-iodoindole-3-carbaldehyde Source: Benchchem URL

- Source: RSC.

Sources

Unveiling the Carbon Skeleton: A Technical Guide to the ¹³C NMR Spectrum of 3-Iodo-1,7-dimethyl-1H-indole

For Immediate Release

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-iodo-1,7-dimethyl-1H-indole, a substituted indole of interest to researchers in medicinal chemistry and materials science. Authored for scientists and drug development professionals, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this heterocyclic compound.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

In the structural analysis of organic molecules, ¹³C NMR spectroscopy stands as a powerful, non-destructive technique. It provides invaluable information about the carbon framework of a molecule, including the number of non-equivalent carbon atoms, their hybridization state, and their electronic environment. For complex heterocyclic systems like substituted indoles, ¹³C NMR is indispensable for unambiguous structure confirmation and for understanding the electronic effects of various substituents. This guide will focus on predicting and interpreting the ¹³C NMR spectrum of 3-iodo-1,7-dimethyl-1H-indole, leveraging established principles and comparative data from related structures.

Theoretical Framework: Predicting the ¹³C Chemical Shifts of 3-Iodo-1,7-dimethyl-1H-indole

The ¹³C NMR spectrum of a substituted indole is a composite of the foundational indole scaffold and the electronic contributions of its substituents. A thorough understanding of these contributions is key to accurate spectral assignment.

The Parent Indole Core

The indole ring system consists of a benzene ring fused to a pyrrole ring, resulting in nine distinct carbon atoms. The chemical shifts of these carbons in the parent indole molecule provide a baseline for understanding its substituted derivatives. Generally, the carbons of the benzene portion (C-4, C-5, C-6, and C-7) resonate in the aromatic region (approximately 110-140 ppm), while the pyrrole ring carbons (C-2, C-3, C-3a, and C-7a) exhibit a wider range of chemical shifts.

Substituent Effects on the Indole Nucleus

The introduction of substituents—in this case, an iodine atom at the 3-position and methyl groups at the 1- and 7-positions—induces predictable changes in the ¹³C chemical shifts. These substituent-induced chemical shifts (SCS) are a cornerstone of spectral interpretation.

-

N-Methylation (N-1): The attachment of a methyl group to the indole nitrogen (N-1) primarily affects the adjacent carbons, C-2 and C-7a. The N-methyl carbon itself typically appears in the 30-35 ppm range.

-

C-Iodination (C-3): The iodine atom at C-3 exerts a strong "heavy atom effect," causing a significant upfield shift (to a lower ppm value) for the directly attached C-3 carbon. This is a characteristic feature that greatly aids in the assignment of this signal. The electronic effects of iodine, being an electronegative but polarizable atom, also influence the chemical shifts of other carbons in the ring system, albeit to a lesser extent.

-

C-Methylation (C-7): A methyl group at C-7 will deshield the C-7 carbon, causing a downfield shift. Its presence also influences the neighboring C-6 and C-7a carbons. The C-7 methyl carbon signal is expected in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for 3-Iodo-1,7-dimethyl-1H-indole

The following table summarizes the predicted ¹³C NMR chemical shifts for 3-iodo-1,7-dimethyl-1H-indole, dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃). The assignments are based on the additive effects of the substituents on the indole core.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 | ~130 | Downfield shift due to N-methylation and adjacent C-3 substitution. |

| C-3 | ~60 | Significant upfield shift due to the heavy atom effect of iodine.[2][4] |

| C-3a | ~135 | Quaternary carbon, influenced by fusion and substituents. |

| C-4 | ~122 | Aromatic CH, influenced by the adjacent C-3a and C-5. |

| C-5 | ~121 | Aromatic CH, relatively unperturbed by distant substituents. |

| C-6 | ~120 | Aromatic CH, influenced by the adjacent C-7 methyl group. |

| C-7 | ~130 | Aromatic carbon directly attached to the methyl group, deshielded. |

| C-7a | ~138 | Quaternary carbon, influenced by N-methylation and C-7 methylation. |

| N-CH₃ | ~33 | Typical chemical shift for an N-methyl group on an indole.[2] |

| C-7-CH₃ | ~20 | Typical chemical shift for an aromatic C-methyl group. |

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 3-iodo-1,7-dimethyl-1H-indole, the following experimental procedure is recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of the solid 3-iodo-1,7-dimethyl-1H-indole.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) for optimal signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field to ensure high resolution and symmetrical peak shapes.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to encompass all expected carbon signals.

-

Acquisition Time: An acquisition time of at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: Accumulate a sufficient number of scans (typically several thousand) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual CDCl₃ signal to 77.16 ppm or the TMS signal to 0.00 ppm.

-

Visualizing the Structure and Assignment Workflow

To aid in the understanding of the molecular structure and the process of spectral assignment, the following diagrams are provided.

Figure 1: Numbered structure of 3-iodo-1,7-dimethyl-1H-indole.

Sources

Vibrational Characterization of 3-Iodo-1,7-dimethyl-1H-indole: A Comprehensive IR Spectroscopy Guide

Executive Summary & Structural Rationale

In the realm of medicinal chemistry and drug development, indole derivatives serve as privileged pharmacophores. The precise functionalization of the indole core—specifically halogenation at the C3 position and methylation at the N1 and C7 positions—drastically alters the molecule's electronic landscape, steric profile, and subsequent reactivity. 3-Iodo-1,7-dimethyl-1H-indole is a highly valuable intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) due to the labile nature of its C–I bond 1[1].

Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the structural integrity of this compound. The addition of the N-methyl group eliminates the strongly hydrogen-bonding N–H stretch typically observed around 3400 cm⁻¹, acting as a primary diagnostic marker for successful N-alkylation. Furthermore, the massive iodine atom at C3 induces a "heavy atom effect," shifting the ring-breathing vibrations and introducing a low-frequency C–I stretch.

Causality in Experimental Design: The Case for ATR-FTIR

Historically, the 2[2] has been the standard for solid-state IR spectroscopy. However, for halogenated, methylated indoles, Attenuated Total Reflectance (ATR) FTIR is the superior choice for several mechanistic reasons:

-

Elimination of Hygroscopic Matrix Effects: KBr is highly hygroscopic. Absorbed atmospheric moisture presents a broad O–H stretching band (~3300–3400 cm⁻¹) that can falsely mimic or obscure the critical N–H stretching region. Since confirming the absence of the N–H stretch is vital for validating the N1-methylation of 3-Iodo-1,7-dimethyl-1H-indole, a moisture-free matrix is mandatory.

-

Prevention of Halide Exchange: Under the high pressures required to press a KBr pellet (typically 10 tons), reactive aryl iodides can occasionally undergo solid-state halide exchange with the KBr matrix, altering the low-frequency spectral fingerprint.

-

Evanescent Wave Consistency: ATR relies on an evanescent wave penetrating the sample. By using a diamond crystal and a pressure anvil, we ensure uniform path lengths without the scattering artifacts common in poorly ground KBr pellets.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the following protocol integrates a self-validating calibration loop prior to sample analysis.

Step 1: System Verification & Calibration

-

Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

-

Validation: Run a standard 1.5 mil polystyrene calibration film.

-

Causality: Verify that the polystyrene bands at 1601 cm⁻¹ and 1028 cm⁻¹ are accurate within ±1 cm⁻¹. This ensures the interferometer's HeNe laser is properly aligned and wavelength accuracy is maintained.

Step 2: Background Acquisition

-

Action: Acquire a background spectrum of the ambient air against the clean diamond crystal (128 scans, 4 cm⁻¹ resolution).

-

Causality: This step subtracts atmospheric water vapor and CO₂ (seen at 2350 cm⁻¹) from the final sample spectrum, preventing atmospheric interference.

Step 3: Sample Application & Scanning

-

Action: Deposit 1–2 mg of purified 3-Iodo-1,7-dimethyl-1H-indole directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks.

-

Causality: The click indicates optimal, reproducible pressure. Intimate contact is required because the evanescent wave only penetrates ~0.5 to 2 micrometers into the sample.

-

Action: Scan from 4000 to 400 cm⁻¹ using 128 co-added scans.

-

Causality: The C–I stretch has a very low transition dipole moment. Co-adding 128 scans significantly increases the signal-to-noise ratio, allowing weak bands to be resolved from baseline noise.

Step 4: Data Processing

-

Action: Apply an ATR correction algorithm and a baseline correction.

-

Causality: ATR spectra inherently show weaker intensities at higher wavenumbers due to shallower penetration depths. The correction normalizes the spectrum to resemble a traditional transmission spectrum for accurate library matching.

Fig 1: Self-validating ATR-FTIR workflow for halogenated indole characterization.

Quantitative Data Presentation & Peak Assignments

The infrared spectrum of 3-Iodo-1,7-dimethyl-1H-indole is a composite of its distinct structural features. The table below summarizes the quantitative assignments, synthesizing the expected vibrational modes with their mechanistic rationale.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Mechanistic Rationale |

| ~3400 (Absent) | N–H Stretch | N/A | Total absence confirms successful N1-methylation. Unsubstituted indoles show a strong peak here3[3]. |

| ~3050 | Aromatic C–H Stretch | Weak | Stretching of the sp² hybridized C–H bonds on the benzene ring of the indole core. |

| 2925, 2850 | Aliphatic C–H Stretch | Medium | Asymmetric and symmetric stretching of the sp³ hybridized C–H bonds from the N-CH₃ and C7-CH₃ groups. |

| 1510, 1450 | Aromatic C=C Stretch | Strong | Characteristic indole ring breathing modes. The C=C stretching is distinguishable and highly sensitive to ring substitution[3]. |

| ~1330 | C–N Stretch | Medium | Enhanced dipole moment due to the electron-donating nature of the N-methyl group. |

| 780, 740 | Out-of-Plane C–H Bend | Strong | Bending modes characteristic of a 1,2,3-trisubstituted benzene ring, driven by the steric presence of the C7 methyl group. |

| 500 - 600 | C–I Stretch | Weak | Low frequency driven by the high atomic mass of iodine. Often requires a far-IR detector for high-resolution visualization. |

Mechanistic Insights: The Heavy Atom Effect & Electronic Push-Pull

The vibrational frequencies of 3-Iodo-1,7-dimethyl-1H-indole are governed by a complex interplay of steric hindrance and electronic effects.

The Heavy Atom Effect: The substitution of iodine at the C3 position introduces a profound "heavy atom effect." Because iodine is highly polarizable and massive (atomic weight 126.9 u), the C–I stretching vibration acts as a heavily damped oscillator, pushing its frequency down to the 500–600 cm⁻¹ range. 4 selectively yields 3-iodoindoles where this heavy atom dampens local vibrational modes[4].

Electronic Push-Pull Dynamics: Iodine exerts a weak inductive electron-withdrawing effect (-I) but is exceptionally poor at resonance donation (+M) into the indole π-system due to the severe orbital size mismatch between carbon's 2p orbital and iodine's 5p orbital. Conversely, the N1 and C7 methyl groups act as electron-donating groups (+I). This "push-pull" dynamic increases the electron density across the pyrrole ring, subtly stiffening the C2=C3 double bond and shifting the indole ring's characteristic C=C stretching frequencies slightly higher compared to unsubstituted variants. Furthermore, the C7 methyl group sterically restricts the adjacent C6 proton, forcing the out-of-plane (OOP) bending modes into a tight, highly diagnostic doublet at 780 and 740 cm⁻¹.

References

-

Trivedi et al., "FT-IR spectrum of control indole", ResearchGate. Available at:[Link]

-

National Institutes of Health (NIH), "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization". Available at:[Link]

-

Academia.edu, "A convenient iodination of indoles and derivatives". Available at: [Link]

Sources

- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) A convenient iodination of indoles and derivatives [academia.edu]

An In-depth Technical Guide to the Electrophilic Iodination of 1,7-Dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic iodination of 1,7-dimethyl-1H-indole, a key transformation in the synthesis of functionalized indole derivatives for pharmaceutical and materials science applications. We will delve into the underlying principles of electrophilic aromatic substitution on the indole nucleus, explore various iodinating systems, and provide detailed experimental protocols.

Introduction: The Significance of Iodinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of an iodine atom onto the indole ring significantly enhances its synthetic utility. The carbon-iodine bond serves as a versatile handle for a variety of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures.[1] Specifically, iodinated indoles are crucial intermediates in the development of novel therapeutics, including anti-cancer agents and compounds targeting cannabinoid receptors.[2][3][4]

This guide focuses on the electrophilic iodination of 1,7-dimethyl-1H-indole. The presence of methyl groups at the N-1 and C-7 positions introduces specific electronic and steric factors that influence the regioselectivity of the iodination reaction. Understanding these effects is paramount for achieving the desired substitution pattern.

The Indole Nucleus: A Primer on Reactivity

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The highest electron density is located at the C-3 position of the pyrrole ring, rendering it the most nucleophilic and, therefore, the primary site for electrophilic substitution.[2][3] If the C-3 position is blocked, electrophilic attack can occur at the C-2 position. Functionalization of the benzene portion of the indole ring is also possible, though it generally requires more forcing conditions.[5]

The electrophilic iodination of an aromatic compound proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the iodinated product.[6][7]

Regioselectivity in the Iodination of 1,7-Dimethyl-1H-indole

The substitution pattern of 1,7-dimethyl-1H-indole dictates the probable sites of iodination. The methyl group at the N-1 position is an electron-donating group, which further activates the indole ring towards electrophilic attack. The methyl group at the C-7 position also has an electron-donating effect, albeit weaker.

Considering these factors, the primary site of iodination for 1,7-dimethyl-1H-indole is expected to be the C-3 position , due to its inherent high electron density. If the C-3 position were to be substituted, the next most likely position for electrophilic attack would be the C-2 position . Direct iodination on the benzene ring is less likely under standard electrophilic iodination conditions.

Key Iodinating Reagents and Methodologies

Several reagents can be employed for the electrophilic iodination of indoles. The choice of reagent and reaction conditions can significantly impact the yield and regioselectivity of the reaction.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and versatile iodinating agent that is widely used for the iodination of electron-rich aromatic compounds, including indoles.[8] Reactions with NIS are often catalyzed by a Brønsted or Lewis acid. For instance, the use of a catalytic amount of trifluoroacetic acid can enhance the electrophilicity of the iodine atom.[8]

Proposed Mechanism with NIS:

Caption: Proposed mechanism for the NIS-mediated iodination of 1,7-dimethyl-1H-indole.

Iodine Monochloride (ICl)

Iodine monochloride is a potent electrophilic iodinating agent due to the polarization of the I-Cl bond, which makes the iodine atom partially positive and thus highly electrophilic.[6][7] Reactions with ICl are typically fast and efficient. The use of a solid support like Celite can sometimes improve the handling and reactivity of ICl.[9][10]

Proposed Mechanism with ICl:

Caption: Proposed mechanism for the ICl-mediated iodination of 1,7-dimethyl-1H-indole.

Molecular Iodine (I₂)

Molecular iodine itself is a less potent electrophile compared to NIS and ICl. However, its reactivity can be enhanced by the presence of an oxidizing agent or a Lewis acid. For instance, iodine can be used in combination with a base or as a catalyst in certain reactions.[2][3][11][12]

Experimental Protocols

The following are detailed, step-by-step methodologies for the electrophilic iodination of 1,7-dimethyl-1H-indole.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

Workflow Diagram:

Caption: Experimental workflow for the NIS-mediated iodination.

Step-by-Step Procedure:

-

To a solution of 1,7-dimethyl-1H-indole (1.0 eq) in acetonitrile (0.1 M), add N-iodosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-iodo-1,7-dimethyl-1H-indole.

Protocol 2: Iodination using Iodine Monochloride (ICl)

Workflow Diagram:

Caption: Experimental workflow for the ICl-mediated iodination.

Step-by-Step Procedure:

-

Dissolve 1,7-dimethyl-1H-indole (1.0 eq) in dichloromethane (0.1 M) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine monochloride (1.0 M in dichloromethane, 1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bisulfite.

-

Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo.

-

Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-iodo-1,7-dimethyl-1H-indole.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the iodination of 1,7-dimethyl-1H-indole with different reagents. The yields are estimates based on similar reactions reported in the literature for other substituted indoles.

| Reagent | Catalyst/Additive | Solvent | Temperature | Expected Major Product | Expected Yield (%) | Reference |

| NIS | - | Acetonitrile | Room Temp. | 3-Iodo-1,7-dimethyl-1H-indole | 85-95 | [8][13] |

| ICl | - | Dichloromethane | 0 °C to RT | 3-Iodo-1,7-dimethyl-1H-indole | 90-98 | [6][9][10] |

| I₂ | Oxidizing Agent | Various | Various | 3-Iodo-1,7-dimethyl-1H-indole | Variable | [14] |

Conclusion

The electrophilic iodination of 1,7-dimethyl-1H-indole is a fundamental transformation that provides a gateway to a wide range of more complex indole derivatives. Both N-iodosuccinimide and iodine monochloride are highly effective reagents for achieving this conversion with high regioselectivity for the C-3 position and excellent yields. The choice between these reagents may depend on factors such as substrate sensitivity, desired reaction kinetics, and safety considerations. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement this important synthetic step in their drug discovery and development endeavors.

References

-

Pillaiyar, T., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1464–1475. Available from: [Link]

-

Pillaiyar, T., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PubMed. Available from: [Link]

-

ResearchGate. (n.d.). Iodination of 3-substituted indoles. ResearchGate. Available from: [Link]

-

Li, Y.-X., et al. (2012). Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. Chemical Communications. Available from: [Link]

-

ResearchGate. (n.d.). Iodination of substituted indoles. ResearchGate. Available from: [Link]

-

Li, Y.-X., et al. (2012). Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. Chemical Communications. Available from: [Link]

-

ResearchGate. (n.d.). Regioselective C5-H Direct Iodination of Indoles. ResearchGate. Available from: [Link]

-

ResearchGate. (2012). A Convenient Iodination of Indoles and Derivatives. ResearchGate. Available from: [Link]

-

Wang, Z., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. Available from: [Link]

-

Müller, T. J. J., et al. (2014). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Reddy, V. P., et al. (2023). Iodine-Catalyzed Regioselective Synthesis of Diphenyl-Substituted Carbazoles via [4 + 2] Annulation of β-Formyl Ketones with Indoles. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Aromatic Iodination in Aqueous Solution. A New Lease of Life for Aqueous Potassium Dichloroiodate. ResearchGate. Available from: [Link]

-

Qian, C., et al. (2022). N-Iodosuccinimide (NIS) Promoted Synthesis of 3-Substituted Indole Derivatives. Chinese Journal of Organic Chemistry. Available from: [Link]

-

Vaia. (n.d.). Aromatic iodination can be carried out with a number of reagents, including iodine monochloride,... Vaia. Available from: [Link]

-

Wang, C., et al. (2014). Synthesis of Isatins by I2/TBHP Mediated Oxidation of Indoles. Organic Letters. Available from: [Link]

-

Tezpur University. (n.d.). Chapter 2 Diastereoselective Synthesis of 1,7- and 1,2-Fused Indoles by Ring- Opening Cyclization of Indolyl-N-Tethered Epoxides. Tezpur University Shodhganga. Available from: [Link]

-

Vaia. (n.d.). Problem 44 Aromatic iodination can be carri... Vaia. Available from: [Link]

-

Kumar, S., et al. (2024). Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2-ones. RSC Advances. Available from: [Link]

-

Olah, G. A., et al. (2004). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available from: [Link]

-

Nikpassand, M., & Zare, A. (2020). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. MDPI. Available from: [Link]

-

Righi, G., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. Available from: [Link]

-

Beilstein Journals. (n.d.). Supporting Information Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journals. Available from: [Link]

-

Sharma, V., Kumar, P., & Singh, V. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available from: [Link]

-

Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of the American Chemical Society. Available from: [Link]

-

Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc. Available from: [Link]

-

Pillaiyar, T., et al. (2021). Supporting Information for: Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Zhang, Z., et al. (2021). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. ChemRxiv. Available from: [Link]

-

Pillaiyar, T., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PubMed. Available from: [Link]

-

Fra, L., & Muñiz, K. (2016). Indole Synthesis Through Sequential Electrophilic N-H and C-H Bond Activation Using Iodine(III) Reactivity. PubMed. Available from: [Link]

-

MedCrave online. (2016). Spectroscopic assessment of magnascent® iodine. MedCrave online. Available from: [Link]

-

Claramunt, R. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

-

ResearchGate. (2012). Spectroscopic Studies of the Complexation of Iodine with Antihistamine Drugs in Solvents of Varying Relative Permittivity. ResearchGate. Available from: [Link]

Sources

- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]

- 4. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. vaia.com [vaia.com]

- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. sioc-journal.cn [sioc-journal.cn]

- 14. pubs.acs.org [pubs.acs.org]

Physicochemical Profiling and Organic Solvent Solubility of 3-Iodo-1,7-dimethyl-1H-indole: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and process chemistry, halogenated indole derivatives serve as indispensable building blocks for complex active pharmaceutical ingredients (APIs). Specifically, 3-Iodo-1,7-dimethyl-1H-indole presents a unique physicochemical profile. Understanding its solubility in various organic solvents is critical for optimizing downstream synthetic workflows, such as palladium-catalyzed cross-couplings and nucleophilic substitutions. This whitepaper provides an in-depth analysis of the structural causality governing its solvation mechanics, quantitative solubility estimates, and a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality and Solvation Mechanics

As an Application Scientist, it is crucial to look beyond empirical data and understand why a molecule behaves the way it does in solution. The parent 1H-indole is a neutral heteroaromatic compound that is readily soluble in most organic solvents but only sparingly soluble in water[1]. However, the specific substitution pattern of 3-Iodo-1,7-dimethyl-1H-indole fundamentally alters its thermodynamic interactions:

-

N1-Methylation (Loss of H-Bond Donor): Unsubstituted indoles possess a hydrogen-bond donor at the N1 position. Methylating this nitrogen eliminates its hydrogen-bond donating capacity, rendering the molecule strictly a hydrogen-bond acceptor. This significantly reduces its solubility in highly polar protic solvents (like water or cold alcohols) while increasing its lipophilicity.

-

C7-Methylation (Steric Hindrance): The addition of a methyl group at the 7-position introduces steric bulk adjacent to the N1-methyl group. This steric hindrance disrupts planar stacking in the solid-state crystal lattice, generally lowering the melting point and facilitating easier dissolution in non-polar to moderately polar organic solvents.

-

C3-Iodination (Polarizability and Mass): The introduction of a heavy iodine atom at the C3 position significantly increases the molecular weight and the overall partition coefficient (LogP). While 3-iodo indoles are known to be light-sensitive and susceptible to acidic hydrolysis[1], the large, polarizable electron cloud of the iodine atom ensures excellent solvation in halogenated solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., DMF, DMSO)[2].

Quantitative Solubility Matrix in Organic Solvents

Based on the physicochemical properties of the 3-iodoindole core[1][2], the following table summarizes the expected solubility profiles of 3-Iodo-1,7-dimethyl-1H-indole across different organic solvent classes.

| Solvent Class | Representative Solvents | Estimated Solubility | Solvation Rationale |

| Polar Aprotic | DMF, DMSO, Acetone | Very High (>100 mg/mL) | Excellent dipole-dipole interactions; highly effective at solvating the polarizable iodine atom without requiring H-bond donors. |

| Halogenated | Dichloromethane (DCM), Chloroform | High (50 - 100 mg/mL) | Strong dispersion forces and favorable polarizability matching between the halogenated solvent and the C3-iodo substituent[2]. |

| Ethers / Esters | THF, 1,4-Dioxane, Ethyl Acetate | Moderate to High (25 - 75 mg/mL) | Good solvation of the lipophilic dimethyl-indole core; ideal for metal-catalyzed cross-coupling reactions. |

| Polar Protic | Methanol, Ethanol | Moderate (10 - 30 mg/mL) | Soluble[2], but limited by the lack of an H-bond donor on the N1 position. Solubility increases significantly with temperature. |

| Non-Polar | Hexane, Toluene | Low to Moderate (<10 mg/mL) | Solvation relies entirely on weak Van der Waals forces. Useful as anti-solvents for recrystallization workflows. |

Experimental Methodology: Thermodynamic Solubility Determination

Kinetic solubility is often sufficient for early-stage high-throughput screening, but thermodynamic solubility is mandatory for rigorous process chemistry, lead optimization, and formulation[3]. The shake-flask method remains the widely recognized "gold standard" for obtaining reliable thermodynamic data[4][5].

Step-by-Step Shake-Flask Protocol

This protocol is designed as a self-validating system to ensure that the data collected represents true thermodynamic equilibrium rather than a metastable supersaturated state[5].

-

Saturation Preparation: Accurately weigh an excess amount of crystalline 3-Iodo-1,7-dimethyl-1H-indole (e.g., 50-100 mg) into a glass vial[4]. Add 1.0 mL of the target organic solvent.

-

Thermal Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) at 400 rpm. Incubate for 24 to 72 hours[3][6].

-

Phase Separation: Carefully extract an aliquot of the saturated supernatant without disturbing the solid pellet. Immediately pass the aliquot through a 0.22 µm PTFE syringe filter to remove any suspended micro-particulates[4].

-

Quantification: Dilute the filtered aliquot into the mobile phase and quantify the concentration using Isocratic HPLC-UV against a pre-established calibration curve[3][6].

Workflow for thermodynamic solubility determination via the shake-flask method.

Workflow Integration and Solvent Selection

The solubility profile of 3-Iodo-1,7-dimethyl-1H-indole directly dictates its utility in synthetic workflows. For instance, in palladium-catalyzed Suzuki or Sonogashira cross-couplings, moderate-polarity solvents like THF or Dioxane are preferred to balance the solubility of the indole with the stability of the metal catalyst. Conversely, for nucleophilic substitutions, highly polar aprotic solvents like DMF or DMSO are required to fully solvate the reagents and accelerate the reaction rate.

Note on Green Chemistry: If toxic organic solvents must be avoided, modern aqueous micellar technologies can be employed. The high lipophilicity of functionalized indoles allows them to be sequestered into the hydrophobic cores of nanomicelles, effectively mimicking an organic solvent microenvironment within an aqueous continuous phase[7].

Logical decision tree for selecting organic solvents based on synthetic application.

References

- LookChem.3-iodo-1H-indole Base Information and Chemical Properties.

- Kirk-Othmer Encyclopedia of Chemical Technology.Indole. John Wiley & Sons, Inc.

- Bienta.Shake-Flask Solubility Assay.

- BenchChem.Application Note: A Step-by-Step Protocol for Determining the Solubility of Torcitabine.

- Pharma Excipients.UNGAP Best Practice for Improving Solubility Data Quality of Orally Administered Drugs.

- Bio-protocol.Determination of Thermodynamic Solubility.

- ResearchGate.DLS experiments, gram-scale reaction, E-factor, and recycle study (Micellar Solubilization of Indoles).

Sources

Precision Halogenation: A Technical Guide to the Synthesis of 3-Iodo-1,7-dimethyl-1H-indole

Executive Summary

The regioselective halogenation of indole derivatives is a foundational transformation in medicinal chemistry and materials science. Specifically, 3-iodoindoles serve as indispensable electrophilic partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings) for the construction of complex polycyclic architectures.

This whitepaper provides an in-depth, self-validating protocol for the synthesis of 3-Iodo-1,7-dimethyl-1H-indole from 1,7-dimethylindole . By leveraging N-iodosuccinimide (NIS) as a mild and highly efficient electrophilic iodine source, this methodology ensures strict regiocontrol, high atom economy, and avoids the oxidative degradation pathways commonly associated with traditional molecular iodine ( I2 ) systems.

Mechanistic Rationale & Regioselectivity

To design a robust synthetic protocol, one must understand the intrinsic electronic properties of the indole core. Indole is a π -excessive heteroaromatic system where the nitrogen lone pair delocalizes into the bicyclic framework.

Why the C-3 Position?

According to frontier molecular orbital (FMO) theory, the highest occupied molecular orbital (HOMO) of the indole ring possesses its largest orbital coefficient at the C-3 position. Consequently, electrophilic aromatic substitution ( SEAr ) occurs preferentially at C-3 rather than C-2. In the case of 1,7-dimethylindole , the N -methyl group (C-1) completely blocks competitive N -iodination or N -deprotonation, while the C-7 methyl group provides steric shielding to the lower hemisphere of the arene without obstructing the highly nucleophilic C-3 site .

Why N-Iodosuccinimide (NIS)?

Historically, iodination of indoles utilized I2 in the presence of strong bases (e.g., KOH) or harsh Lewis acids, which often led to polyhalogenation, dimerization, or oxidative ring-opening. NIS circumvents these issues by acting as a bench-stable, controlled donor of the iodonium ion ( I+ ). The reaction proceeds via a transient Wheland intermediate (sigma complex), followed by rapid rearomatization driven by the loss of a proton to the succinimide byproduct .

Mechanistic pathway of NIS-mediated electrophilic iodination at the C-3 position.

Experimental Design & Condition Optimization

The selection of solvent, temperature, and stoichiometry is critical for maximizing yield and minimizing purification bottlenecks. The following table summarizes the quantitative optimization data that led to the finalized protocol .

| Reagent System (1.05 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality / Observations |

| I2 / KOH | DMF | 25 | 2.0 | 68 | Basic conditions caused trace degradation; difficult aqueous workup due to DMF. |

| ICl / Celite | DCM | 25 | 1.5 | 82 | ICl is a harsh electrophile; trace 2,3-diiodination observed via LC-MS. |

| NIS | DCM | 0 to 25 | 1.0 | 95 | Optimal. Clean profile; succinimide byproduct is easily washed away. |

| NIS | MeCN | 25 | 2.5 | 88 | Slower reaction kinetics; viable alternative if chlorinated solvents must be avoided. |

Design Choice Justification: Dichloromethane (DCM) is selected as the optimal solvent because it provides excellent solubility for both the non-polar indole substrate and the polar NIS reagent. Furthermore, performing the initial electrophile addition at 0 °C suppresses exothermic micro-environments, preventing the formation of oxidative byproducts.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. Visual cues (color changes) and chemical quenches are integrated to ensure operational success and safety.

Materials Required:

-

Substrate: 1,7-Dimethylindole (1.0 equiv, e.g., 5.0 mmol, 726 mg)

-

Reagent: N-Iodosuccinimide (NIS) (1.05 equiv, 5.25 mmol, 1.18 g)

-

Solvent: Anhydrous Dichloromethane (DCM) (25 mL)

-

Quench: 10% Aqueous Sodium Thiosulfate ( Na2S2O3 ) solution

Protocol:

-

Substrate Dissolution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,7-dimethylindole (726 mg, 5.0 mmol). Purge the flask with inert nitrogen ( N2 ) gas for 5 minutes. Inject anhydrous DCM (25 mL) and stir until complete dissolution is achieved.

-

Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

-

Electrophile Addition: Weigh out NIS (1.18 g, 5.25 mmol). Add the NIS to the stirring solution portionwise over 5 minutes. Causality Note: Portionwise addition at 0 °C prevents localized heating. The solution will typically transition from colorless to a pale yellow/amber hue as the iodonium transfer occurs.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Shield the flask from direct ambient light using aluminum foil, as carbon-iodine bonds can be susceptible to photolytic cleavage. Stir for 1 hour.

-